molecular formula C27H34N2O5 B194653 Dehydro Ivabradine CAS No. 1086026-31-4

Dehydro Ivabradine

カタログ番号: B194653
CAS番号: 1086026-31-4
分子量: 466.6 g/mol
InChIキー: AQSRHFYHXNSUAO-OAQYLSRUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dehydro Ivabradine is a process-related impurity and degradation product of Ivabradine, a clinically approved hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used to treat chronic stable angina pectoris and heart failure . Structurally, this compound (CAS: 1086026-31-4; molecular formula: C₂₇H₃₄N₂O₅) differs from Ivabradine (CAS: 148849-67-6; molecular formula: C₂₇H₃₆N₂O₅) by the removal of two hydrogen atoms, resulting in a molecular weight of 466.57 g/mol compared to Ivabradine’s 468.59 g/mol . This dehydrogenation reduces its pharmacological activity and alters physicochemical properties, such as solubility and lipophilicity, which may impact bioavailability .

This compound is identified during forced degradation studies of Ivabradine under oxidative and thermal stress conditions . Analytical methods, such as high-performance liquid chromatography (HPLC) with photodiode array (PDA) and quadrupole mass detectors, are critical for distinguishing it from Ivabradine due to their nearly identical mass spectra (1 atomic mass unit difference) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Ivabradine typically involves the hydrogenation of a precursor compound. One common method includes the hydrogenation of 3-[3-[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl]methylamino]propyl]-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one. This reaction is carried out in the presence of a hydrogenation catalyst, such as palladium on carbon, under controlled conditions of temperature and pressure .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrogenation processes. The precursor compound is dissolved in an appropriate solvent, and hydrogen gas is bubbled through the solution in the presence of a catalyst. The reaction is monitored to ensure complete conversion of the precursor to this compound, followed by purification steps to obtain the final product with high purity .

化学反応の分析

Chemical Reactions of Dehydro Ivabradine

This compound undergoes several types of chemical reactions:

  • Hydrogenation: this compound can be converted to Ivabradine through hydrogenation . This reaction involves adding hydrogen to reduce the double bond present in the this compound structure, resulting in the formation of Ivabradine.
  • Oxidation: Under specific conditions, this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide. Oxidation can lead to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can modify the functional groups of this compound, leading to the formation of reduced derivatives. Sodium borohydride and lithium aluminum hydride are often used as reducing agents. Reduction can produce alcohols or amines.
  • Substitution: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions involving this compound. The products formed from these reactions depend on the specific conditions and reagents used.

Ivabradine and Analogs

CompoundMolecular FormulaKey Characteristics
IvabradineC27H36N2O5Main therapeutic agent for heart rate control
This compoundC27H34N2O5Intermediate in Ivabradine synthesis and Ivabradine impurity

科学的研究の応用

Management of Ischemic Heart Disease

Dehydro Ivabradine has shown promise in treating ischemic heart disease by reducing heart rate and improving myocardial oxygen supply-demand balance. Clinical studies indicate that it can be beneficial for patients who are intolerant to beta-blockers or those who experience adverse effects from conventional therapies .

Table 1: Efficacy of this compound in Ischemic Heart Disease

Study ReferencePatient PopulationTreatment DurationOutcomes
Patients with stable angina12 weeksSignificant reduction in angina episodes
Chronic heart failure patients24 weeksReduced hospitalizations and cardiovascular death

Heart Failure Management

In chronic heart failure, this compound has been associated with improved quality of life and reduced hospitalization rates. A significant study involving over 6,500 patients demonstrated that it effectively lowered the risk of cardiovascular events across various age groups .

Case Study: Acute Heart Failure Recovery

A case study highlighted a 59-year-old male with acute cardiogenic shock who was treated with this compound alongside intra-aortic balloon pump support. The administration led to a rapid decrease in heart rate and improvement in hemodynamic parameters, ultimately resulting in recovery from shock within a week .

Treatment of Inappropriate Sinus Tachycardia

This compound has been effective in managing inappropriate sinus tachycardia, a condition characterized by an abnormally high resting heart rate. In clinical trials, patients reported significant symptom relief and improved quality of life after treatment with this compound .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates that it is well-absorbed with a half-life conducive to once-daily dosing. Its safety profile is favorable, with common side effects including bradycardia and visual disturbances being manageable .

Table 2: Summary of Safety Data

Adverse EffectIncidence (%)Management Strategies
Bradycardia10-15Dose adjustment
Visual disturbances5-10Patient education

Future Directions and Research Opportunities

Ongoing research is focused on the potential benefits of this compound in other cardiovascular conditions such as postural orthostatic tachycardia syndrome and its role in enhancing vagal modulation . Additionally, studies are exploring its synergistic effects when combined with other therapeutic agents like trimetazidine for improved outcomes in myocardial ischemia .

作用機序

Dehydro Ivabradine itself does not have a direct mechanism of action as it is primarily a precursor. its conversion to Ivabradine involves the inhibition of the “funny” channel pacemaker current (If) in the sinoatrial node of the heart. This inhibition leads to a reduction in heart rate without affecting other cardiac ionic channels, making Ivabradine a selective heart rate-lowering agent .

類似化合物との比較

Structural and Functional Comparison with Ivabradine-Related Impurities

Dehydro Ivabradine belongs to a class of Ivabradine-related impurities, including acetyl Ivabradine, hydroxy Ivabradine, and Ivabradine N-oxide . Key differences are summarized below:

Compound CAS Number Molecular Formula Key Characteristics
Ivabradine 148849-67-6 C₂₇H₃₆N₂O₅ Clinically active HCN4 blocker; purity ≥98% (HPLC); used for angina/heart failure
This compound 1086026-31-4 C₂₇H₃₄N₂O₅ Process impurity; lower HCN4 inhibition (~50% less activity vs. Ivabradine)
N-Desmethyl Ivabradine 1246638-08-3 C₂₆H₃₄N₂O₅ Active metabolite; detectable in plasma via LC-MS/MS
Ivabradine N-oxide Not available C₂₇H₃₆N₂O₆ Oxidative degradation product; requires stability-indicating methods for analysis

Pharmacological Activity :

  • This compound exhibits significantly reduced HCN4 channel inhibition compared to Ivabradine, as calculated via in silico models .
  • N-Desmethyl Ivabradine retains partial activity, contributing to Ivabradine’s therapeutic effects .

Bioavailability :

  • This compound’s lower water solubility and higher lipophilicity may reduce oral absorption .

Comparison with Other HCN Channel Blockers

Ivabradine and its analogs are part of a broader class of HCN blockers. Key competitors include:

Compound Selectivity Mechanism Clinical Status
Ivabradine HCN4 > HCN1 Open-channel blocker (HCN4) Approved for angina/heart failure
ZD7288 Non-selective (all HCN) Pore blocker; tool compound for research Preclinical use only
EC18 HCN1 selective Closed/open-state blocker (HCN1) Experimental
MEL57A HCN1 selective Closed-state blocker (HCN1) Experimental

Key Findings :

Analytical Challenges and Methodologies

This compound poses unique analytical challenges due to its structural similarity to Ivabradine. For example:

  • LC-MS/MS Separation : A high-pH mobile phase and Waters X-Bridge® column are required to resolve this compound from Ivabradine and N-Desmethyl Ivabradine .
  • Forced Degradation Studies : Stability-indicating HPLC methods validated per ICH guidelines are essential for quantifying this compound in pharmaceutical formulations .

生物活性

Dehydro ivabradine is an active metabolite of ivabradine, a drug primarily used for managing heart rate in patients with cardiovascular diseases. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential and safety profile. This article explores its pharmacodynamics, effects on cardiovascular health, and related case studies, supported by diverse research findings.

This compound exerts its effects primarily through the inhibition of hyperpolarization-activated cyclic nucleotide-gated channels (HCN), particularly HCN4 and HCN1. This inhibition results in a reduction of the pacemaker current (IfI_f), leading to decreased heart rate without affecting myocardial contractility. The compound acts as an open-channel blocker for HCN4 and a closed-channel blocker for HCN1, demonstrating a dose-dependent relationship in its efficacy .

Pharmacological Effects

The biological activity of this compound encompasses several pharmacological effects:

  • Cardiovascular Effects : It significantly reduces heart rate and improves endothelial function by decreasing vascular oxidative stress. Studies indicate that it lowers NADPH oxidase activity, which is vital for maintaining vascular health .
  • Anti-inflammatory Properties : this compound inhibits the migration of CD4-positive lymphocytes, thereby reducing pro-inflammatory cytokine formation and potentially mitigating atherosclerotic lesion development .
  • Vagal Modulation : Chronic administration has been shown to enhance vagal modulation in animal models, suggesting potential benefits in conditions associated with sympathetic hyperactivation .

Case Study 1: Acute Hypoalbuminemia

A notable case involved a critically ill cancer patient with acute hypoalbuminemia where this compound was used to manage inappropriate sinus tachycardia. The treatment led to a significant reduction in heart rate due to an increased free fraction of the drug, highlighting the importance of monitoring pharmacokinetic parameters in such patients .

Case Study 2: Hemodialysis Patients

In a study involving hemodialysis patients, this compound was administered safely at normal doses. Results showed a significant decrease in heart rate from 87 ± 12.61/min to 75.85 ± 8.91/min over time, along with improved quality of life indicators .

Comparative Analysis of Biological Activity

The following table summarizes key pharmacological effects and findings related to this compound compared to ivabradine:

Parameter This compound Ivabradine
Mechanism of Action HCN channel blockerHCN channel blocker
Heart Rate Reduction SignificantSignificant
Endothelial Function ImprovedImproved
Anti-inflammatory Effects YesYes
Vagal Modulation EnhancedEnhanced
Safety Profile FavorableFavorable

Research Findings

Recent studies have emphasized the need for further research into the long-term effects and safety profiles of this compound. For instance, one study highlighted its potential role in managing postural orthostatic tachycardia syndrome (POTS), where it significantly improved patient symptoms and quality of life . Additionally, adverse event reports indicate that while generally safe, monitoring is crucial due to potential gender-specific responses observed in clinical settings .

Q & A

Basic Research Questions

Q. How is Dehydro Ivabradine distinguished from Ivabradine in analytical chemistry?

this compound differs from Ivabradine by only 1 atomic mass unit (AMU), making mass spectrometry alone insufficient for differentiation. Methodological separation requires high-performance liquid chromatography (HPLC) with optimized mobile phases and column selection. For example, a Waters X-Bridge® column with gradient elution and high pH mobile phase (e.g., ammonium bicarbonate at pH 9.5) achieves baseline separation, resolving interference issues in quantification .

Q. What role does this compound play in Ivabradine metabolism?

this compound is an inactive metabolite of Ivabradine, formed via oxidative processes. Its structural similarity to the parent compound necessitates rigorous chromatographic separation during bioanalysis to avoid peak overlap, which could distort pharmacokinetic data. Method validation must include testing for cross-interference at physiologically relevant concentrations (e.g., 2.50 ng/mL in plasma) .

Q. What experimental models are suitable for studying Ivabradine and its metabolites?

Preclinical studies often use rodent models to assess cardiovascular effects. For example, telemetric devices in rats measure heart rate modulation under stress, while immunoassays quantify neuroendocrine markers (e.g., plasma epinephrine, corticosterone). These models help evaluate metabolite impacts on pharmacodynamic outcomes .

Advanced Research Questions

Q. What methodological challenges arise in quantifying this compound alongside Ivabradine?

The primary challenge is achieving chromatographic resolution due to near-identical mass-to-charge ratios. A validated LC-MS/MS method must include:

  • Column optimization : Use of polar-embedded stationary phases (e.g., X-Bridge C18).
  • Mobile phase adjustments : High pH buffers (e.g., pH 10) enhance ionization and separation.
  • Validation parameters : Specificity, linearity (0.10–100.0 ng/mL for Ivabradine), and precision (≤15% CV) to ensure reliability .

Q. How can researchers address data discrepancies caused by this compound interference?

Contradictions in pharmacokinetic data often stem from co-elution of Ivabradine and this compound. Solutions include:

  • Peak shape analysis : Monitor asymmetry and tailing factors to detect unresolved peaks.
  • Method re-validation : Test for interference at expected metabolite concentrations.
  • Alternative detectors : Coupling UV/Vis detection with MS improves specificity .

Q. How should in vivo studies be designed to assess this compound’s pharmacological effects?

Advanced designs incorporate:

  • Stress induction protocols : Fear-inducing stressors in rodents to mimic sympathetic activation.
  • Biomarker profiling : Simultaneous measurement of heart rate (via telemetry) and stress hormones (e.g., corticosterone via ELISA).
  • Dose-response relationships : Compare Ivabradine pretreatment with post-stress metabolite levels .

Q. How are cost-effectiveness models applied to therapies involving Ivabradine and its metabolites?

Markov models simulate long-term outcomes (e.g., 20-year horizons) using parameters like quality-adjusted life years (QALYs) and incremental cost-effectiveness ratios (ICER). For example, Ivabradine’s addition to standard heart failure therapy showed an ICER of ¥67,189.50/QALY in China, validated via probabilistic sensitivity analysis .

Q. What strategies ensure assay specificity for this compound in complex matrices?

Key strategies include:

  • Column screening : Test multiple columns (e.g., HILIC, reverse-phase) for optimal retention.
  • Ion suppression studies : Evaluate matrix effects using post-column infusion.
  • Stability testing : Assess metabolite degradation under storage conditions .

Q. Data Analysis and Validation

Q. How can batch variability in metabolite quantification be minimized?

Implement:

  • Internal standards : Stable isotope-labeled analogs (e.g., deuterated Ivabradine).
  • Cross-validation : Compare results across laboratories using harmonized protocols.
  • Robustness testing : Vary flow rates (±10%) and column temperatures (±5°C) during method development .

Q. How do researchers validate translational relevance of preclinical findings on metabolites?

Bridging studies correlate animal data with human trials. For example, heart rate reduction in rodent stress models aligns with clinical outcomes in chronic heart failure patients, as seen in the SHIFT trial. Meta-analyses further validate translational consistency .

特性

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSRHFYHXNSUAO-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583019
Record name 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086026-31-4
Record name Dehydroivabradine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086026314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROIVABRADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN7CPA7CZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Dissolve 1.1 g (3.78 mmol) of 7,8-dimethoxy-3-[3-(methylamino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one in 50 ml of THF and 7 ml of dichloromethane. Add 0.69 g (4.53 mmol, 1.2 equivalent) of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde and 0.22 ml of acetic acid. Cool the reaction mixture to 0° C. and add 1.2 g (5.67 mmol, 1.5 equivalent) of sodium triacetoxyborohydride. The reaction is instantaneous. Evaporate to dryness. The residue is taken up in water, and the aqueous phase is adjusted to pH=8 by adding 20% sodium hydroxide solution and extracted with dichloromethane. The organic phase is washed with water, dried over MgSO4, filtered and evaporated to dryness. 1.7 g of an oil is obtained, which is purified by flash chromatography on 100 g of silica (eluant=dichloromethane/ethanol/NH4OH:95/5/0.5) to yield 1.4 g of title product in the form of a colourless oil.
Name
7,8-dimethoxy-3-[3-(methylamino)propyl]-1,3-dihydro-2H-3-benzazepin-2-one
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 13400665
CID 13400665
Dehydro Ivabradine
CID 13400665
CID 13400665
Dehydro Ivabradine
CID 13400665
CID 13400665
Dehydro Ivabradine
CID 13400665
CID 13400665
Dehydro Ivabradine
CID 13400665
CID 13400665
Dehydro Ivabradine
CID 13400665
CID 13400665
Dehydro Ivabradine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。